Cas no 2229539-30-2 (tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate structure
2229539-30-2 structure
商品名:tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate
CAS番号:2229539-30-2
MF:C12H19N3O5
メガワット:285.296363115311
CID:6450433
PubChem ID:165978028

tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate
    • EN300-1879465
    • tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
    • 2229539-30-2
    • インチ: 1S/C12H19N3O5/c1-12(2,3)20-11(16)14-8(7-13)6-9-4-5-10(19-9)15(17)18/h4-5,8H,6-7,13H2,1-3H3,(H,14,16)
    • InChIKey: BYHNBTFZVXHIQW-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CN)CC1=CC=C([N+](=O)[O-])O1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 285.13247072g/mol
  • どういたいしつりょう: 285.13247072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 123Ų

tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1879465-0.1g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
0.1g
$1408.0 2023-09-18
Enamine
EN300-1879465-1.0g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
1g
$1599.0 2023-05-23
Enamine
EN300-1879465-5g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
5g
$4641.0 2023-09-18
Enamine
EN300-1879465-0.5g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
0.5g
$1536.0 2023-09-18
Enamine
EN300-1879465-5.0g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
5g
$4641.0 2023-05-23
Enamine
EN300-1879465-0.05g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
0.05g
$1344.0 2023-09-18
Enamine
EN300-1879465-1g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
1g
$1599.0 2023-09-18
Enamine
EN300-1879465-10g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
10g
$6882.0 2023-09-18
Enamine
EN300-1879465-2.5g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
2.5g
$3136.0 2023-09-18
Enamine
EN300-1879465-10.0g
tert-butyl N-[1-amino-3-(5-nitrofuran-2-yl)propan-2-yl]carbamate
2229539-30-2
10g
$6882.0 2023-05-23

tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate (CAS No. 2229539-30-2)

Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate, with the CAS number 2229539-30-2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, holds promise in various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate consists of a carbamate group attached to a propanediol backbone, with a nitro-substituted furan ring at the third position. This configuration imparts distinct reactivity and functionality, making it a valuable scaffold for synthetic chemists and biologists alike. The presence of the nitro group enhances its utility in various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitro-containing heterocycles. The nitro group in 5-nitrofuran-2-yl can be selectively reduced to an amine under mild conditions, providing a versatile handle for further functionalization. This property has been exploited in the synthesis of bioactive molecules targeting various disease pathways.

One of the most compelling aspects of this compound is its role in drug discovery. Researchers have leveraged its structural features to design inhibitors targeting enzymes involved in inflammatory and infectious diseases. For instance, derivatives of Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate have shown promising activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The carbamate moiety contributes to favorable pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive candidate for further development.

The compound's utility extends beyond medicinal chemistry into materials science and agrochemical applications. Its unique reactivity allows for the synthesis of advanced polymers and coatings with enhanced durability and functionality. Additionally, nitro-substituted compounds have been explored as intermediates in the production of pesticides and herbicides, where their stability and bioavailability are critical factors.

Recent advancements in synthetic methodologies have further expanded the potential applications of Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of diverse substituents onto the furan ring, leading to a library of novel derivatives with tailored biological activities. These techniques have opened new avenues for exploring structure-function relationships and optimizing drug-like properties.

The integration of computational chemistry has also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of more potent and selective agents. These computational approaches complement experimental efforts by predicting optimal conformations and predicting potential side effects.

In conclusion, Tert-butyl N-1-amino-3-(5-nitrofuran-2-yl)propan-2-ylcarbamate (CAS No. 2229539-30-2) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists seeking to develop novel therapeutics and materials. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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